3-Butyl-1-(2-phenylethyl)piperidin-4-one is a chemical compound belonging to the class of piperidinones, which are characterized by a piperidine ring with a ketone functional group at the 4-position. This compound is notable for its potential applications in medicinal chemistry, particularly as an intermediate in the synthesis of various pharmaceutical agents. Its structural complexity allows for diverse modifications, making it a valuable target for synthetic organic chemistry.
The compound can be synthesized through various methods, often involving intermediates that are derived from simpler piperidine derivatives. Recent studies have highlighted its relevance in the synthesis of potent analgesics and other therapeutic agents, particularly those related to the fentanyl family .
3-Butyl-1-(2-phenylethyl)piperidin-4-one can be classified as:
The synthesis of 3-butyl-1-(2-phenylethyl)piperidin-4-one can be achieved through several methods, primarily focusing on the construction of the piperidine ring followed by functionalization. One common approach involves the reduction of appropriate precursors such as tetrahydropyridin-4-ylidene ammonium salts.
The molecular structure of 3-butyl-1-(2-phenylethyl)piperidin-4-one features:
The molecular formula is with a molecular weight of approximately 245.36 g/mol. The compound's structure can be represented as follows:
3-butyl-1-(2-phenylethyl)piperidin-4-one can participate in various chemical reactions:
These reactions are pivotal in modifying the compound for specific biological activities or enhancing its pharmacological properties .
The mechanism of action for compounds like 3-butyl-1-(2-phenylethyl)piperidin-4-one often involves interactions with specific receptors in biological systems. For instance, derivatives of this compound may act on opioid receptors, leading to analgesic effects similar to those observed with fentanyl analogs.
The proposed mechanism includes:
This mechanism underscores its potential therapeutic applications in pain management .
Relevant data indicates that variations in substituents can significantly affect both physical and chemical properties, influencing solubility and reactivity profiles .
3-butyl-1-(2-phenylethyl)piperidin-4-one serves as an important intermediate in medicinal chemistry:
The piperidine ring serves as the central pharmacophore in the 4-anilidopiperidine class of synthetic opioids, which revolutionized pain management following fentanyl’s introduction in 1968. Unlike morphine-derived scaffolds, 4-anilidopiperidines exhibit:
Table 1: Key 4-Anilidopiperidine Opioids and Their Development Timeline
Compound | Approval Year | Key Structural Feature | Relative Potency (vs. Morphine) |
---|---|---|---|
Fentanyl | 1968 | N1-Phenethyl, C4-Propananilido | 50–100× |
Sufentanil | 1984 | C4-(Methoxymethyl)anilido | 500–1,000× |
Alfentanil | 1986 | N1-(Ethyltetrazolyl), C4-Methylanilido | 15–30× |
Remifentanil | 1996 | N1-(Carboxylate-propyl), C4-Anilido | 100–200× |
These attributes cemented piperidine as the scaffold of choice for "tailor-made" analgesics adaptable to diverse clinical scenarios [2].
The structural optimization of 4-anilidopiperidines progressed through systematic modifications at three key sites:
N1-Substitution
The phenethyl group (e.g., in fentanyl) maximizes MOR affinity via hydrophobic pocket engagement. Bioisosteric replacements yield differentiated pharmacokinetics:
C4-Anilido Modifications
Electron-withdrawing groups (e.g., sufentanil’s thienyl) boost potency by stabilizing the carbonyl-aniline pharmacophore. Steric bulk here inversely correlates with efficacy [5] [7].
C3-Substitution
Unlike N1/C4, C3 alterations dramatically impact bioactivity:
Table 2: Impact of C3-Substitution on 4-Anilidopiperidine Pharmacology
C3 Substituent | Configuration | MOR Affinity (vs. Fentanyl) | Duration of Action | Rationale |
---|---|---|---|---|
H | – | 1.0× | Medium | Unhindered receptor fit |
Methyl | cis | 1.5–2.0× | Long | Enhanced hydrophobic contact |
Methyl | trans | 0.1× | Short | Stereochemical mismatch |
Ethyl | cis | 1.2× | Long | Moderate hydrophobic extension |
n-Propyl | cis | 0.3× | Medium | Steric bulk exceeding binding cavity |
Carbomethoxy | cis | 0.8× | Short | Polarity enabling rapid clearance |
This evolution underscores the piperidine ring’s sensitivity to stereoelectronic perturbations—a principle directly relevant to 3-butyl-1-(2-phenylethyl)piperidin-4-one [5] [7].
N-Substituted piperidin-4-ones—where the C4 carbonyl group introduces conformational constraint and hydrogen-bonding capacity—serve as pivotal intermediates for bioactive molecule synthesis. Their significance includes:
Synthetic Versatility
The ketone enables:
Bioactivity Enhancement
Table 3: Synthesis Methods for N-Substituted Piperidin-4-ones
Method | Reagents/Conditions | Yield Range | Advantages | Relevance to Target Compound |
---|---|---|---|---|
Pyridine Hydrogenation | H₂, Pd/C or Ru Catalysts, 50–100°C | 60–95% | Scalable, stereoselective | Basis for unsubstituted piperidines |
N-Alkylation of Piperidin-4-one | Alkyl Halides, K₂CO₃, CH₃CN, reflux | 70–92% | Direct introduction of N1-substituents | Route to 1-(2-phenylethyl)piperidin-4-one |
Mannich Reaction | Aldehyde, Amine, HCl, ethanol, Δ | 45–85% | Simultaneous N/C-substitution | Potential path to C3-alkyl derivatives |
3-Butyl-1-(2-phenylethyl)piperidin-4-one exemplifies this scaffold, integrating:
Preliminary structure-activity relationship (SAR) analysis suggests the C3-butyl group likely reduces MOR affinity relative to smaller alkyl analogs due to steric occlusion—consistent with known C3 SAR [5] [7]. However, its synthetic accessibility positions it as a key intermediate for novel C3-functionalized opioid candidates.
CAS No.: 16903-37-0
CAS No.: 76663-30-4
CAS No.:
CAS No.: 37841-04-6
CAS No.: 84285-33-6